1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-3,3-dimethylbutan-1-one
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Description
1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-3,3-dimethylbutan-1-one is a useful research compound. Its molecular formula is C21H28N4O2 and its molecular weight is 368.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.22122615 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is important for cognitive functions .
Mode of Action
The compound interacts with AChE and BChE, inhibiting their activity . This results in an increase in acetylcholine levels, which is beneficial for cognitive functions . The compound with the best AChE activity was found to show competitive inhibition .
Biochemical Pathways
The inhibition of AChE and BChE affects the cholinergic transmission pathway . This pathway is associated with cognitive functions and is impaired in neurodegenerative diseases like Alzheimer’s . By increasing acetylcholine levels, the compound can potentially alleviate the symptoms of these diseases .
Result of Action
The result of the compound’s action is an increase in acetylcholine levels . This can lead to improved cognitive functions, making it a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s .
Biochemical Analysis
Biochemical Properties
This compound has been found to interact with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which play crucial roles in the hydrolysis of acetylcholine, a neurotransmitter important for cognitive functions . The compound exhibits inhibitory activity against these enzymes, thereby increasing acetylcholine levels .
Cellular Effects
In cellular processes, 1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-3,3-dimethylbutan-1-one may influence cell function by impacting cell signaling pathways and gene expression. Its interaction with AChE and BChE can affect cholinergic transmission, which is critical for cognitive functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. For instance, it has been shown to bind to the active site of AChE, resulting in competitive inhibition . This interaction can lead to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
Its inhibitory effects on AChE and BChE suggest potential long-term impacts on cellular function .
Metabolic Pathways
Its interaction with AChE and BChE suggests it may be involved in the cholinergic pathway .
Properties
IUPAC Name |
1-[4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-3,3-dimethylbutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-21(2,3)15-20(26)25-13-11-24(12-14-25)19-10-9-17(22-23-19)16-7-5-6-8-18(16)27-4/h5-10H,11-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIKHFIFUBQTEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCN(CC1)C2=NN=C(C=C2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.